1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)piperidine-3-carboxamide
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Overview
Description
1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)piperidine-3-carboxamide typically involves multi-step organic reactions. The starting materials might include 4-methoxyphenyl derivatives, pyridazine derivatives, and piperidine carboxylic acid derivatives. Common synthetic routes may involve:
Step 1: Formation of the pyridazinyl intermediate through cyclization reactions.
Step 2: Coupling of the pyridazinyl intermediate with the piperidine derivative under specific conditions such as the use of coupling reagents like EDCI or DCC.
Step 3: Final functionalization to introduce the methoxyphenyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridazinyl ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or other strong bases.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative.
Scientific Research Applications
1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)piperidine-3-carboxamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Investigation of its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)piperidine-3-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate its exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-(4-hydroxyphenyl)pyridazin-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)piperidine-3-carboxamide
- 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)piperidine-3-carboxamide
Uniqueness
1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)piperidine-3-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[3-(6-oxopyridazin-1-yl)propyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O3/c1-33-20-9-7-18(8-10-20)21-11-12-22(28-27-21)29-15-3-5-19(17-29)24(32)25-13-4-16-30-23(31)6-2-14-26-30/h2,6-12,14,19H,3-5,13,15-17H2,1H3,(H,25,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMBQBAQBHVDPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NCCCN4C(=O)C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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